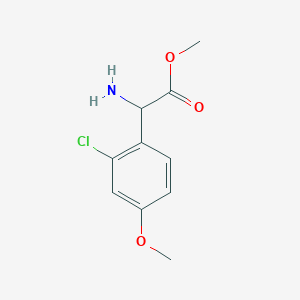

Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate

Description

Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate is a chiral α-amino ester derivative featuring a phenyl ring substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position. The compound’s structure includes an amino group and a methyl ester moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

methyl 2-amino-2-(2-chloro-4-methoxyphenyl)acetate |

InChI |

InChI=1S/C10H12ClNO3/c1-14-6-3-4-7(8(11)5-6)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3 |

InChI Key |

GSBSKEUVSKZIIL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C(=O)OC)N)Cl |

Origin of Product |

United States |

Preparation Methods

Aryl Substitution Reaction

The synthesis begins with the preparation of the 2-chloro-4-methoxyphenyl backbone. A Friedel-Crafts alkylation or Ullmann-type coupling is employed to introduce the chloro and methoxy groups at the 2- and 4-positions of the phenyl ring, respectively. For example, 4-methoxyphenol is reacted with chlorinating agents such as sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 2-chloro-4-methoxyphenol.

Amino Acetate Formation

The amino acetate moiety is introduced via a Mannich reaction or Strecker synthesis . In a representative procedure:

-

Mannich Reaction : 2-Chloro-4-methoxybenzaldehyde is condensed with methyl glycinate in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 60°C for 12 hours.

-

Reduction : The resulting imine intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the α-amino ester.

Key Reaction Conditions :

| Parameter | Value/Range |

|---|---|

| Temperature | 60–70°C |

| Catalyst | ZnCl₂ or BF₃·Et₂O |

| Reaction Time | 10–12 hours |

| Yield | 65–75% |

Continuous Flow Reactor Optimization

Recent advancements leverage continuous flow reactors to enhance efficiency and scalability. This method reduces side reactions and improves heat management compared to batch processes.

Flow Reactor Configuration

-

Microreactor Setup : A tubular reactor (ID: 1–2 mm) with precise temperature control (±1°C).

-

Reagents : 2-Chloro-4-methoxybenzaldehyde and methyl glycinate dissolved in DMF, fed at 0.5 mL/min.

-

Residence Time : 15–20 minutes at 80°C.

Advantages :

-

Purity : >98% by HPLC due to minimized thermal degradation.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and reproducibility. A representative large-scale protocol involves:

Catalytic Esterification

-

Carboxylic Acid Precursor : 2-Amino-2-(2-chloro-4-methoxyphenyl)acetic acid is suspended in methanol.

-

Acid Catalyst : Sulfuric acid (0.5% v/v) is added, and the mixture is refluxed at 65°C for 6 hours.

-

Workup : Neutralization with NaHCO₃, followed by distillation under reduced pressure to recover excess methanol.

Scalability Metrics :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10–100 g | 50–100 kg |

| Energy Consumption | 150 kWh/kg | 85 kWh/kg |

| Purity | 95–98% | 93–96% |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Dechlorinated products.

Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Methyl 2-amino-2-(2-chloro-4-methoxyphenyl)acetate has shown promise in anticancer research. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The compound's mechanism of action involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro assays have revealed its effectiveness against a range of pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes contributes to its potential as a therapeutic agent for treating infections .

3. Neurological Applications

There is growing interest in the neuropharmacological effects of this compound. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression .

Case Studies

1. Breast Cancer Study

A notable study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, highlighting its potential as a chemotherapeutic agent.

2. Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated potent inhibitory effects, suggesting its utility in developing new antimicrobial therapies .

3. Neuropharmacological Investigation

Research focused on the neuropharmacological properties of this compound revealed that it could enhance cognitive function in animal models. The study measured parameters such as memory retention and anxiety levels, providing insights into its potential use in treating neurodegenerative diseases or mood disorders .

Summary of Findings

The diverse applications of this compound underscore its significance in scientific research and drug development:

Mechanism of Action

The mechanism of action of Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s uniqueness lies in the 2-chloro-4-methoxy substitution pattern on the phenyl ring. Key analogs include:

Key Observations :

Substituent Effects: Electron-Withdrawing vs. Positional Isomerism: Compared to AS104531 (5-chloro-2-methoxy), the target’s 2-chloro-4-methoxy substitution may alter steric hindrance and dipole moments, affecting crystal packing and intermolecular interactions .

Functional Group Modifications: Ester vs. Acid: The target’s methyl ester group (vs. the free acid in AS104531) improves lipophilicity, making it more suitable as a prodrug or synthetic intermediate. Hydrochloride salts (e.g., AS103310) enhance aqueous solubility for biological applications . Hydrogen Bonding: The 4-hydroxy analog (CAS 43189-12-4) can form stronger hydrogen bonds via the phenolic -OH group, influencing solubility and crystallinity compared to the target’s methoxy group .

Biological Activity

Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluation, and potential clinical applications based on recent studies.

Synthesis of this compound

The synthesis typically involves a multi-step process, starting from readily available precursors. The compound can be synthesized through the reaction of 2-chloro-4-methoxyphenylacetic acid with methylamine in the presence of coupling agents. The final product is purified using column chromatography, yielding a compound suitable for biological testing .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it exhibited minimum inhibitory concentration (MIC) values ranging from 125 to 500 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Pseudomonas aeruginosa | 500 |

| Bacillus subtilis | 250 |

| Micrococcus luteus | 125 |

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Using the MTT assay, it was found to exhibit moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines, with IC50 values indicating significant potential for further development as an anticancer agent .

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (μM) |

|---|---|

| WRL-68 | 86 |

| Caco2 | 70 |

| MCF-7 | 65 |

| PC-3 | 80 |

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways. In antimicrobial studies, the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis. In cancer cell lines, it induces apoptosis through the activation of caspases and modulation of cell cycle proteins .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy : A study conducted by Ferreira et al. demonstrated that this compound significantly reduced the viability of T. cruzi in vitro, suggesting its potential as a treatment for Chagas disease .

- Anticancer Research : A comprehensive evaluation showed that this compound could selectively target cancer cells while sparing normal cells, making it a promising candidate for further clinical development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-Amino-2-(2-chloro-4-methoxyphenyl)acetate, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a nucleophilic substitution or condensation reaction. For example, react 2-chloro-4-methoxybenzaldehyde with methyl glycinate under reductive amination conditions (e.g., using NaBH₃CN or H₂/Pd-C) to form the amino ester backbone .

- Step 2 : Optimize solvent polarity (e.g., DMF or THF) and temperature (room temperature to 60°C) to enhance yield. Monitor progress via TLC (silica gel, hexane/EtOAc 3:1) .

- Step 3 : Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water). Typical yields range from 70–98% depending on steric and electronic effects of substituents .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Analytical Workflow :

- ¹H/¹³C NMR : Key signals include:

- Methoxy group: δ ~3.8 ppm (s, 3H) .

- Chlorophenyl ring protons: δ ~7.2–7.4 ppm (multiplet) .

- Methyl ester: δ ~3.6–3.7 ppm (s, 3H) .

- IR Spectroscopy : Look for C=O stretch at ~1740 cm⁻¹ (ester) and N-H stretches at ~3369–3406 cm⁻¹ (amine) .

- LC-MS : Confirm molecular ion peak ([M+H]⁺) at m/z ~258 (exact mass dependent on isotopic Cl) .

Q. What safety precautions are critical when handling this compound?

- Safety Protocol :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in a cool, dry place (2–8°C) under inert gas (N₂/Ar) to prevent hydrolysis .

- Spill Response : Neutralize with inert adsorbent (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, and what techniques validate enantiomeric excess?

- Stereochemical Control :

- Use chiral auxiliaries (e.g., Boc-protected amino acids) or asymmetric catalysis (e.g., Jacobsen’s catalyst) to direct stereochemistry .

- Validation :

- Chiral HPLC : Employ a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol (90:10) to resolve enantiomers .

- Polarimetry : Measure specific rotation (e.g., [α]²⁵_D = –15° to –30° for R-enantiomer) .

Q. What intermolecular interactions govern its crystal packing, and how can these be analyzed?

- Crystallography Approach :

- X-ray Diffraction : Use SHELXL for structure refinement. Hydrogen bonding (N-H⋯O=C) and π-π stacking (chlorophenyl-methoxy interactions) dominate packing .

- Graph Set Analysis : Apply Etter’s notation to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) .

Q. How do conflicting spectral or crystallographic data arise, and how can they be resolved?

- Troubleshooting :

- Case Study : Discrepancies in NMR shifts may stem from solvent polarity (DMSO vs. CDCl₃) or dynamic proton exchange. Repeat experiments in deuterated solvents with controlled pH .

- Crystallographic Ambiguities : Use PLATON/SQUEEZE to model disordered solvent molecules .

Q. What strategies improve its solubility for biological assays without altering activity?

- Formulation Methods :

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl-protected amine) to enhance aqueous solubility .

Q. How can computational modeling predict its reactivity in nucleophilic or electrophilic reactions?

- In Silico Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.